molecular formula C17H12FNO3 B2410644 (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate CAS No. 880270-92-8

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate

Cat. No. B2410644
CAS RN: 880270-92-8
M. Wt: 297.285
InChI Key: DYISUHZSLVFUES-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectroscopic properties .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds similar to "(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate" have been studied for their antimicrobial and antifungal properties. For instance, research on parabens, which are esters of para-hydroxybenzoic acid, has explored their use as preservatives in various products due to their antimicrobial properties. These studies highlight the environmental presence and behavior of such compounds, reflecting on their widespread use and potential ecological impacts (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthetic Methods and Chemical Properties

Research into the synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, provides insight into the chemical synthesis techniques that could potentially apply to "this compound." These studies discuss challenges and innovations in synthetic methods, which are crucial for producing high-purity compounds for further research and application (Qiu, Gu, Zhang, & Xu, 2009).

Antioxidant Activity

The study of antioxidants and their role in medicine, pharmacy, and food engineering involves detailed analysis of compounds for their antioxidant capacity. Research into methods used to determine antioxidant activity could relate to investigating the antioxidant properties of "this compound" and similar compounds. Such research is pivotal for understanding how these compounds can be applied in health-related fields (Munteanu & Apetrei, 2021).

Pharmacological Activities

Gallic acid and related phenolic compounds have been extensively researched for their anti-inflammatory and pharmacological activities. This includes investigations into their mechanisms of action and potential therapeutic applications. Understanding the molecular mechanisms involved in the anti-inflammatory effects of such compounds could provide insights into how "this compound" might be applied in treating inflammation-related diseases (Bai et al., 2020).

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems. This could include examining its effects on enzymes, cellular processes, or whole organisms .

Safety and Hazards

This would involve examining the compound’s toxicity, flammability, and environmental impact. It could also include studying how to handle, store, and dispose of the compound safely .

properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c18-14-8-6-13(7-9-14)17(20)21-11-15-10-16(22-19-15)12-4-2-1-3-5-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYISUHZSLVFUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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